N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Drug-likeness Permeability

N-(2-Bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1795490-64-0) is a fully synthetic heterocyclic small molecule belonging to the 1-aryl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide class. Its architecture combines a central 1,2,3-triazole ring with a C4-carboxamide tether bearing a 2-bromophenyl group, an N1-phenyl substituent, and a C5-(1H-pyrrol-1-yl) group, yielding a molecular formula of C19H14BrN5O and a molecular weight of 408.3 g/mol.

Molecular Formula C19H14BrN5O
Molecular Weight 408.259
CAS No. 1795490-64-0
Cat. No. B2403218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
CAS1795490-64-0
Molecular FormulaC19H14BrN5O
Molecular Weight408.259
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Br)N4C=CC=C4
InChIInChI=1S/C19H14BrN5O/c20-15-10-4-5-11-16(15)21-18(26)17-19(24-12-6-7-13-24)25(23-22-17)14-8-2-1-3-9-14/h1-13H,(H,21,26)
InChIKeySSSVHAHWCKZZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1795490-64-0): Chemical Identity and Core Scaffold


N-(2-Bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1795490-64-0) is a fully synthetic heterocyclic small molecule belonging to the 1-aryl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide class [1]. Its architecture combines a central 1,2,3-triazole ring with a C4-carboxamide tether bearing a 2-bromophenyl group, an N1-phenyl substituent, and a C5-(1H-pyrrol-1-yl) group, yielding a molecular formula of C19H14BrN5O and a molecular weight of 408.3 g/mol [1]. This distinct substitution pattern places it within a chemical space that has been associated with modulation of nuclear receptors such as PXR and with antimicrobial activity, but the specific quantitative pharmacological signature of this compound remains largely uncharacterized in peer-reviewed primary literature [2][3].

Why N-(2-Bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Freely Replaced by In-Class Triazole Carboxamide Analogs


The 2-bromophenyl carboxamide moiety of CAS 1795490-64-0 is not a passive substituent but a determinant of molecular recognition and physicochemical behavior. Within the 1-phenyl-5-(pyrrol-1-yl)-triazole-4-carboxamide family, even minor alterations to the N-aryl carboxamide group result in substantial shifts in lipophilicity (XLogP3 ranges from 2.2 to 4.4), hydrogen-bond acceptor count (3 to 7), and rotatable bond count (4 to 7), as evidenced by computed descriptors for close analogs [1]. These parameters directly influence target binding, solubility, permeability, and metabolic stability. Furthermore, in related 1H-1,2,3-triazole-4-carboxamide series, the nature of the carboxamide substituent has been shown to dictate functional selectivity—producing inverse agonists, pure antagonists, or inactive compounds against PXR [2]. Consequently, substituting this compound with a structurally similar but electronically distinct analog without experimental validation risks altering or abolishing the desired pharmacological profile.

Quantitative Differentiation of N-(2-Bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide Against Closest Structural Analogs


Lipophilicity (XLogP3) of the 2-Bromophenyl Analog Occupies an Intermediate but Distinct Position Among N-Aryl Carboxamide Variants

The predicted lipophilicity (XLogP3) of CAS 1795490-64-0 is 3.9, which is 0.5 log units lower than the 2-trifluoromethoxy analog (XLogP3 = 4.4) and 1.7 log units higher than the 4-sulfamoylphenethyl analog (XLogP3 = 2.2), while being nearly identical to the 5-chloro-2,4-dimethoxyphenyl analog (XLogP3 = 3.8) [1]. An XLogP3 of approximately 3.9 suggests a balanced lipophilic-hydrophilic profile conducive to both membrane permeability and aqueous solubility, distinguishing it from more polar or more lipophilic congeners [1].

Lipophilicity Drug-likeness Permeability

Compact Rotatable Bond Profile of the 2-Bromophenyl Analog Confers Reduced Conformational Entropy Relative to Extended-Chain Comparators

CAS 1795490-64-0 possesses 4 rotatable bonds, compared to 5 for the 2-OCF3 analog, 7 for the 4-sulfamoylphenethyl analog, and 6 for the 5-chloro-2,4-dimethoxyphenyl analog [1]. A lower rotatable bond count indicates a more rigid, pre-organized structure that may incur less entropic penalty upon target binding, a favorable attribute in fragment-based or structure-based drug design where ligand efficiency is paramount [1].

Conformational flexibility Binding affinity Entropy

Minimal Hydrogen-Bond Acceptor Count May Confer a Differentiated Selectivity Profile Against Off-Target Proteins Rich in H-Bond Donors

The target compound has only 3 hydrogen-bond acceptor (HBA) atoms, versus 7 for the 2-OCF3 analog, 6 for the sulfamoylphenethyl analog, and 5 for the chloro-dimethoxyphenyl analog [1]. A low HBA count reduces the probability of promiscuous hydrogen-bonding interactions with off-target proteins, which is a recognized source of assay interference and polypharmacology [1]. In the context of the PXR series, compounds with differing HBA profiles exhibited divergent functional activity (inverse agonism vs. pure antagonism), underscoring the role of hydrogen-bonding architecture in determining pharmacological outcome [2].

Hydrogen bonding Selectivity Off-target

Class-Level Antimicrobial Potential Evidenced by the 1-Aryl-5-Substituted-1,2,3-Triazole-4-Carboxamide Scaffold

Although direct antimicrobial data for CAS 1795490-64-0 are not available in the peer-reviewed literature, closely related 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have demonstrated selective antibacterial activity. In a primary discovery study, 5-methyl-1H-1,2,3-triazole-4-carboxamide 4l achieved 50% growth inhibition of Staphylococcus aureus at a concentration under 1 µM [1]. The 5-(pyrrol-1-yl) substitution present in the target compound represents an unexplored variation within this active pharmacophore region. The absence of data for the specific 2-bromophenyl carboxamide congener represents a research gap rather than evidence of inactivity, and the compound's distinct electronic profile (bromine as an electron-withdrawing group with polarizable d-orbitals) may confer a unique antimicrobial potency or spectrum that differs from published methyl- and amino-substituted analogs [1].

Antimicrobial Antibacterial Triazole carboxamide

Structural Antecedence for PXR Modulation: the Triazole-4-Carboxamide Scaffold as a Privileged PXR Ligand Chemotype

The 1H-1,2,3-triazole-4-carboxamide scaffold has been validated as a highly ligand-efficient chemotype for PXR modulation. In a 2022 medicinal chemistry optimization campaign, compound 85 (a 1-aryl-5-substituted triazole-4-carboxamide with an ortho-substituted N-phenyl carboxamide) achieved low nanomolar IC50 values for both PXR binding and cellular activity, functioning as a dual inverse agonist/antagonist [1]. The structural similarity between the optimized PXR ligands and CAS 1795490-64-0—specifically the shared triazole-4-carboxamide core with an ortho-substituted N-aryl group—suggests that the 2-bromophenyl compound resides within productive PXR chemical space. However, the specific substitution pattern has not been explicitly evaluated in the published PXR series, and its functional activity (agonist, antagonist, or inverse agonist) remains untested [1].

PXR Nuclear receptor Drug metabolism

Recommended Application Scenarios for N-(2-Bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1795490-64-0) Based on Available Evidence


PXR Chemical Probe Development and Nuclear Receptor Pharmacological Toolbox Expansion

Procurement for medicinal chemistry teams or chemical biology groups engaged in PXR ligand discovery is the highest-value application scenario. The scaffold's validated PXR binding potential (class-level evidence from Li et al., 2022 [1]), combined with the compound's distinct ortho-bromo substitution and compact molecular profile (MW 408.3, 3 HBA, 4 rotatable bonds [2]), positions it as a differentiated starting point for SAR exploration orthogonal to the reported compound 85/89 chemotypes. Its predicted intermediate lipophilicity (XLogP3 = 3.9 [2]) may address solubility limitations encountered with more lipophilic PXR ligands.

Antimicrobial SAR Expansion at the Triazole C5 Position

For anti-infective screening programs, this compound provides an opportunity to probe the effect of a 5-(pyrrol-1-yl) substituent on antimicrobial activity, a position that has been explored primarily with methyl and amino groups (Kryshchyshyn et al., 2021 [3]). The 2-bromophenyl carboxamide offers a halogen-bond donor motif not present in any published lead compound from this series, which could enhance interactions with bacterial targets that feature complementary Lewis-base residues. Procurement of this compound alongside its close analogs (2-OCF3, sulfamoylphenethyl, chloro-dimethoxyphenyl) would enable a systematic matched-pair analysis to deconvolute the contribution of the carboxamide N-aryl group to antimicrobial potency and selectivity.

Computational Chemistry and Docking Model Validation

With its well-defined rigid core and only 4 rotatable bonds [2], CAS 1795490-64-0 is an ideal candidate for computational docking studies and model validation. Its minimal conformational flexibility reduces the computational burden of conformer sampling and yields more reliable docking poses when compared to analogs with 5-7 rotatable bonds. The bromine atom provides a heavy-atom anomalous scattering signal, making this compound potentially useful for co-crystallography studies aimed at defining the binding mode of triazole-4-carboxamides to PXR or other nuclear receptors.

Physicochemical Property Benchmarking and ADME Probe Panel Assembly

The compound's computed properties (XLogP3 = 3.9, TPSA = 64.7 Ų, 1 HBD, 3 HBA, MW = 408.3 [2]) place it in favorable oral drug-like space according to both Lipinski and Veber rule criteria. Scientific procurement can be justified for assembling physicochemical property benchmark panels where this compound serves as a representative of brominated triazole carboxamides in assays for solubility, permeability (PAMPA/Caco-2), microsomal stability, and plasma protein binding. Comparative data with the 2-OCF3 analog (XLogP3 = 4.4) and sulfamoylphenethyl analog (XLogP3 = 2.2) would provide a lipophilicity-ADME relationship within a congeneric series.

Quote Request

Request a Quote for N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.